![molecular formula C15H10ClF3N2OS B11523781 5-chloro-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-benzoxazole-2(3H)-thione](/img/structure/B11523781.png)
5-chloro-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-benzoxazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-2,3-dihydro-1,3-benzoxazole-2-thione is a complex organic compound that features a benzoxazole core structure This compound is notable for its unique combination of functional groups, including a chloro substituent, a trifluoromethyl group, and a thione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-2,3-dihydro-1,3-benzoxazole-2-thione typically involves multiple steps. One common synthetic route starts with the preparation of the benzoxazole core, followed by the introduction of the chloro and trifluoromethyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize large-scale reactors and advanced purification techniques to produce the compound efficiently. The choice of solvents, temperature control, and reaction times are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-2,3-dihydro-1,3-benzoxazole-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-Chloro-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-2,3-dihydro-1,3-benzoxazole-2-thione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound may be used to investigate its effects on various biological pathways and molecular targets.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry, where it may serve as a lead compound for drug development.
Industry: In industrial applications, the compound can be used in the development of new materials, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-2,3-dihydro-1,3-benzoxazole-2-thione involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-[[2-[[4-chloro-3-(trifluoromethyl)phenyl]amino]-3H-benzimidazol-5-yl: This compound shares the trifluoromethyl and chloro substituents but has a benzimidazole core instead of a benzoxazole core.
Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, have similar aromatic structures and biological activities.
Uniqueness
5-Chloro-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-2,3-dihydro-1,3-benzoxazole-2-thione is unique due to its combination of a benzoxazole core with chloro and trifluoromethyl substituents
Properties
Molecular Formula |
C15H10ClF3N2OS |
|---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
5-chloro-3-[[3-(trifluoromethyl)anilino]methyl]-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C15H10ClF3N2OS/c16-10-4-5-13-12(7-10)21(14(23)22-13)8-20-11-3-1-2-9(6-11)15(17,18)19/h1-7,20H,8H2 |
InChI Key |
HGWQEBBRGOKVHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NCN2C3=C(C=CC(=C3)Cl)OC2=S)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-{(2E)-2-[4-(morpholin-4-yl)-3-nitrobenzylidene]hydrazinyl}-5-nitrophenyl)sulfonyl]morpholine](/img/structure/B11523703.png)
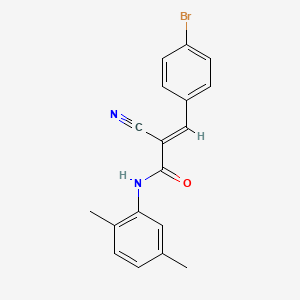
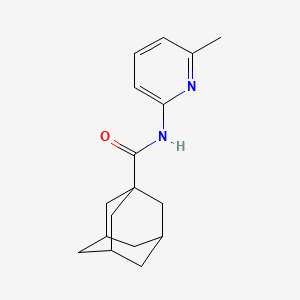

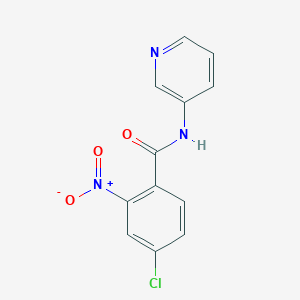
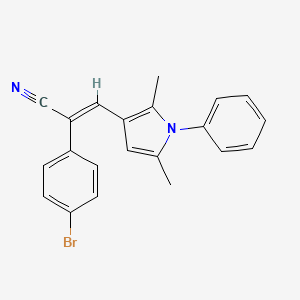
![2-({5-Ethyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B11523735.png)
![methyl 2-({[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11523744.png)
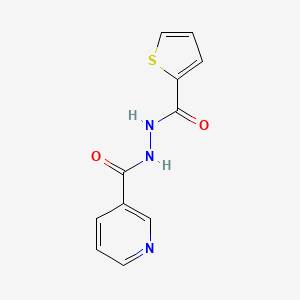
![6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11523756.png)
![N-[5-(3,4-Dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2-fluoro-benzamide](/img/structure/B11523764.png)
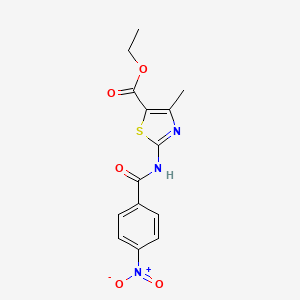
![1-phenyl-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone](/img/structure/B11523778.png)
![N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B11523779.png)
